7-(4-bromophenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
7-(4-Bromophenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a triazolopyrimidine derivative characterized by a bicyclic core structure fused with a triazole ring. The compound features a 4-bromophenyl substituent at position 7, a methyl group at position 5, and an N-phenyl carboxamide at position 4. This structural framework is associated with diverse biological activities, including antimicrobial, antiviral, and enzyme inhibitory properties, as observed in related triazolopyrimidines . Its synthesis typically involves multicomponent reactions, such as Biginelli-like heterocyclization, utilizing benzaldehyde derivatives, β-ketoamides, and 3-amino-1,2,4-triazoles .
Properties
IUPAC Name |
7-(4-bromophenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN5O/c1-12-16(18(26)24-15-5-3-2-4-6-15)17(13-7-9-14(20)10-8-13)25-19(23-12)21-11-22-25/h2-11,17H,1H3,(H,24,26)(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPRIBYIRAISVBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)Br)C(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-bromophenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and additive-free, making it an eco-friendly approach. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
7-(4-bromophenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Research indicates that compounds based on the triazolo-pyrimidine structure exhibit various pharmacological properties, including:
- Antiviral Activity : The compound has shown potential as an inhibitor against different viruses, including influenza and other viral pathogens. Studies have highlighted its ability to inhibit the PA-PB1 interaction crucial for viral replication .
- Antitumor Effects : Preliminary investigations suggest that derivatives of this compound may possess antitumor properties, making them candidates for cancer therapy .
- CNS Activity : The compound's structure is linked to central nervous system effects, indicating potential use in treating neurological disorders .
Synthesis and Derivatives
The synthesis of 7-(4-bromophenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can be achieved through various methods, including one-step procedures that offer efficient routes to obtain functionalized derivatives. These derivatives can enhance the biological activity and specificity of the parent compound .
Case Studies
Several studies have documented the efficacy of this compound and its derivatives:
- Influenza Virus Inhibition : A study demonstrated that specific derivatives of triazolo-pyrimidines effectively inhibited the replication of the influenza virus at non-toxic concentrations. The IC50 values indicated a strong correlation between structural modifications and antiviral activity .
- Antitumor Activity Assessment : In vitro assays have been conducted to evaluate the cytotoxic effects of this compound against various cancer cell lines. Results showed promising activity with certain derivatives exhibiting significant cell viability reduction .
- CNS Pharmacology : Research focusing on the central nervous system has revealed that modifications at specific positions on the triazolo-pyrimidine scaffold can lead to enhanced anxiolytic or antidepressant effects .
Comparative Analysis of Derivatives
Mechanism of Action
The mechanism of action of 7-(4-bromophenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it may inhibit the activity of cyclooxygenase-2 (COX-2), leading to anti-inflammatory effects . The compound may also interact with other proteins involved in cell signaling pathways, contributing to its biological activities.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Bioactivity :
- The 4-bromophenyl group in the target compound likely enhances halogen bonding with biological targets, similar to brominated analogues in antiviral studies .
- Trimethoxyphenyl substituents (e.g., 5k, 5j) improve lipophilicity, facilitating membrane penetration, but may reduce aqueous solubility .
- Benzylthio groups (e.g., Compound 1) demonstrate potent antibacterial activity, attributed to thioether-mediated interactions with bacterial enzymes .
Synthetic Efficiency: Yields vary significantly: Electron-donating groups (e.g., dimethylamino in Compound 16) result in lower yields (33%) due to steric hindrance, while isopropylphenyl (Compound 1) achieves 80% yield under optimized conditions .
Thermal Stability :
- Nitro-substituted derivatives (e.g., 5j) exhibit higher melting points (>300°C), correlating with enhanced crystalline stability from strong intermolecular interactions .
Biological Activity
7-(4-bromophenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a heterocyclic compound with significant biological activity. This compound belongs to the triazolopyrimidine class and has been studied for its potential applications in medicinal chemistry, particularly for its antimicrobial and anticancer properties.
The compound can be synthesized through various methods, including microwave-assisted reactions of enaminonitriles with benzohydrazides. This method is notable for being eco-friendly and catalyst-free. The reaction typically follows a transamidation mechanism leading to the desired product with high yield and purity .
Biological Activity
Antimicrobial Activity : Research indicates that triazolopyrimidine derivatives exhibit significant antimicrobial properties. For instance, derivatives of this compound have shown effectiveness against a range of bacteria and fungi. A study demonstrated that modifications on the triazolopyrimidine scaffold can enhance its antimicrobial efficacy .
Anticancer Properties : The compound has also been investigated for its anticancer potential. It has been shown to inhibit specific cellular pathways involved in tumor growth. In vitro studies have reported that certain derivatives exhibit cytotoxic effects on cancer cell lines such as MCF-7 and HCT-116, with IC50 values ranging from 45 to 97 nM .
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in cancer progression and microbial resistance.
- Receptor Modulation : It may also modulate receptor activities related to cell signaling pathways that control cell proliferation and apoptosis .
Case Studies
- Antiviral Activity : A study focusing on the antiviral properties of triazolo[1,5-a]pyrimidine derivatives found that they effectively inhibited influenza virus replication at non-toxic concentrations. The mechanism involved blocking the PA-PB1 interaction crucial for viral replication .
- Cytotoxicity Assessment : In a comparative study of various triazolopyrimidine compounds, this specific derivative was evaluated for its cytotoxic effects on cancer cells. The results indicated that it significantly reduced cell viability in a dose-dependent manner .
Data Tables
Q & A
Advanced Question
- Bromophenyl group : Enhances lipophilicity (logP +0.7), improving membrane permeability and target binding .
- Hydroxyl group (para position) : Increases solubility (2.5-fold in PBS) and hydrogen-bonding potential with enzymes like kinases .
- Methyl groups : Stabilize the triazole-pyrimidine core, reducing metabolic degradation .
How can racemic mixtures of chiral analogs be resolved for enantioselective studies?
Advanced Question
- Chiral chromatography : Use Chiralpak AD phase with heptane/isopropanol (8:2) to separate enantiomers (100% ee) .
- Dynamic resolution : Employ enantioselective catalysts (e.g., BINOL-derived phosphoric acids) during synthesis .
What molecular interactions drive crystallographic packing and stability?
Advanced Question
X-ray studies reveal:
- π-stacking interactions : Between triazolopyrimidine cores (3.63 Å spacing) stabilize crystal lattices .
- Hydrogen bonding : N–H···O bonds (2.1–2.3 Å) between carboxamide and solvent molecules enhance solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
